Enhanced Lipophilicity (LogP) vs. Non-Chlorinated Analog for Superior Membrane Permeability
The presence of the chlorine atom significantly increases the compound's lipophilicity compared to its non-chlorinated analog, 3,5-difluorotoluene. This difference in LogP directly correlates with the compound's ability to permeate biological membranes, a critical parameter for drug and agrochemical candidates [1][2].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.38 |
| Comparator Or Baseline | 3,5-Difluorotoluene: LogP = 2.61 |
| Quantified Difference | ΔLogP = +0.77 |
| Conditions | Calculated property based on molecular structure; typical of in silico ADME prediction models . |
Why This Matters
A ΔLogP of +0.77 represents a significant increase in lipophilicity, which can substantially improve a molecule's passive diffusion across cell membranes, a key factor for bioavailability in drug and agrochemical design.
- [1] ChemSpace. 2-chloro-1,5-difluoro-3-methylbenzene. Product Page CSSB00009873094. View Source
- [2] PubChem. 3,5-Difluorotoluene. Compound Summary. View Source
